molecular formula C24H22FN3O2 B251422 N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-fluorobenzamide

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-fluorobenzamide

Cat. No. B251422
M. Wt: 403.4 g/mol
InChI Key: MNDJEOHWYLQHFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-fluorobenzamide, also known as BFP, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. BFP belongs to the class of compounds known as piperazine derivatives and has been shown to have a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-fluorobenzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in cells. N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-fluorobenzamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair and cell survival. N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-fluorobenzamide has also been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-fluorobenzamide has a wide range of biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-fluorobenzamide has been shown to induce apoptosis (cell death) in cancer cells, inhibit the growth and migration of cancer cells, and reduce the formation of blood vessels that supply tumors with nutrients. N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-fluorobenzamide has also been shown to protect neurons from damage caused by oxidative stress, reduce inflammation in the brain, and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-fluorobenzamide for lab experiments is its relatively low toxicity compared to other anti-cancer agents. N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-fluorobenzamide has been shown to have low toxicity in animal studies, making it a potential candidate for further development as an anti-cancer agent. However, one of the limitations of N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-fluorobenzamide is its poor solubility in water, which can make it difficult to administer in vivo. Researchers have developed various methods to improve the solubility of N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-fluorobenzamide, including the use of prodrugs and nanoparticles.

Future Directions

There are several future directions for research on N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-fluorobenzamide, including further studies on its mechanism of action, optimization of its synthesis method, and development of new formulations for improved drug delivery. One area of research is the development of N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-fluorobenzamide derivatives with improved solubility and bioavailability. Another area of research is the combination of N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-fluorobenzamide with other anti-cancer agents to improve its efficacy. Further studies are also needed to determine the safety and efficacy of N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-fluorobenzamide in human clinical trials.

Synthesis Methods

The synthesis of N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-fluorobenzamide involves a multi-step process that begins with the reaction of 4-benzoylpiperazine with 2-fluorobenzoyl chloride in the presence of a base. This reaction produces the intermediate compound, which is then subjected to further reactions to produce the final product, N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-fluorobenzamide. The synthesis of N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-fluorobenzamide has been optimized over the years to improve its yield and purity, and several methods have been developed to produce N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-fluorobenzamide in large quantities.

Scientific Research Applications

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-fluorobenzamide has been the subject of extensive scientific research due to its potential therapeutic applications. One of the main areas of research has been its use as a potential anti-cancer agent. N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-fluorobenzamide has been shown to inhibit the growth of several cancer cell lines, including breast, colon, and lung cancer cells. N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-fluorobenzamide has also been studied for its potential use as a neuroprotective agent. Studies have shown that N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-fluorobenzamide can protect neurons from damage caused by oxidative stress and other factors, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C24H22FN3O2

Molecular Weight

403.4 g/mol

IUPAC Name

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-fluorobenzamide

InChI

InChI=1S/C24H22FN3O2/c25-20-11-5-4-10-19(20)23(29)26-21-12-6-7-13-22(21)27-14-16-28(17-15-27)24(30)18-8-2-1-3-9-18/h1-13H,14-17H2,(H,26,29)

InChI Key

MNDJEOHWYLQHFD-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2NC(=O)C3=CC=CC=C3F)C(=O)C4=CC=CC=C4

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2NC(=O)C3=CC=CC=C3F)C(=O)C4=CC=CC=C4

Origin of Product

United States

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